1H,3H-[1,3]Oxazolo[3,4-a]benzimidazol-1-one
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Overview
Description
Benzo[4,5]imidazo[1,2-c]oxazol-1(3H)-one is a heterocyclic compound that features a fused ring system combining an imidazole and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[4,5]imidazo[1,2-c]oxazol-1(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with glyoxal in the presence of an acid catalyst, leading to the formation of the desired heterocyclic structure .
Industrial Production Methods
While specific industrial production methods for Benzo[4,5]imidazo[1,2-c]oxazol-1(3H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Benzo[4,5]imidazo[1,2-c]oxazol-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the ring system are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Benzo[4,5]imidazo[1,2-c]oxazol-1(3H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Material Science: It is investigated for use in organic electronics and as a building block for novel materials with unique electronic properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Benzo[4,5]imidazo[1,2-c]oxazol-1(3H)-one involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit key enzymes involved in cell proliferation. The compound can also induce apoptosis in cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) levels .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazole: Another heterocyclic compound with similar structural features but different biological activities.
Imidazo[1,2-a]pyridine: Shares the imidazole ring but has a different fused ring system, leading to distinct chemical properties.
Uniqueness
Benzo[4,5]imidazo[1,2-c]oxazol-1(3H)-one is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and material science.
Properties
CAS No. |
279226-18-5 |
---|---|
Molecular Formula |
C9H6N2O2 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
3H-[1,3]oxazolo[3,4-a]benzimidazol-1-one |
InChI |
InChI=1S/C9H6N2O2/c12-9-11-7-4-2-1-3-6(7)10-8(11)5-13-9/h1-4H,5H2 |
InChI Key |
GNLKXKWBMLGNOI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC3=CC=CC=C3N2C(=O)O1 |
Origin of Product |
United States |
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